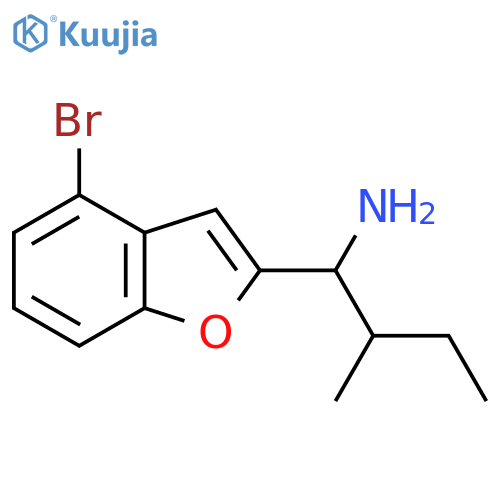

Cas no 2138395-26-1 (1-(4-Bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine)

2138395-26-1 structure

商品名:1-(4-Bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine

1-(4-Bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2138395-26-1

- EN300-745180

- 1-(4-bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine

- 1-(4-Bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine

-

- インチ: 1S/C13H16BrNO/c1-3-8(2)13(15)12-7-9-10(14)5-4-6-11(9)16-12/h4-8,13H,3,15H2,1-2H3

- InChIKey: IXHHHMWGVIOUMG-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CC2=C1C=C(C(C(C)CC)N)O2

計算された属性

- せいみつぶんしりょう: 281.04153g/mol

- どういたいしつりょう: 281.04153g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 236

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 39.2Ų

1-(4-Bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-745180-0.1g |

1-(4-bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine |

2138395-26-1 | 95.0% | 0.1g |

$678.0 | 2025-03-11 | |

| Enamine | EN300-745180-5.0g |

1-(4-bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine |

2138395-26-1 | 95.0% | 5.0g |

$2235.0 | 2025-03-11 | |

| Enamine | EN300-745180-0.25g |

1-(4-bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine |

2138395-26-1 | 95.0% | 0.25g |

$708.0 | 2025-03-11 | |

| Enamine | EN300-745180-2.5g |

1-(4-bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine |

2138395-26-1 | 95.0% | 2.5g |

$1509.0 | 2025-03-11 | |

| Enamine | EN300-745180-0.5g |

1-(4-bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine |

2138395-26-1 | 95.0% | 0.5g |

$739.0 | 2025-03-11 | |

| Enamine | EN300-745180-0.05g |

1-(4-bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine |

2138395-26-1 | 95.0% | 0.05g |

$647.0 | 2025-03-11 | |

| Enamine | EN300-745180-1.0g |

1-(4-bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine |

2138395-26-1 | 95.0% | 1.0g |

$770.0 | 2025-03-11 | |

| Enamine | EN300-745180-10.0g |

1-(4-bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine |

2138395-26-1 | 95.0% | 10.0g |

$3315.0 | 2025-03-11 |

1-(4-Bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine 関連文献

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552

-

Florian Oliva,Laia Arqués,Laura Acebo,Maxim Guc,Yudania Sánchez,Xavier Alcobé,Edgardo Saucedo,Victor Izquierdo-Roca J. Mater. Chem. A, 2017,5, 23863-23871

-

Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171

2138395-26-1 (1-(4-Bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine) 関連製品

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量